N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide
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Overview
Description
N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a butan-2-yl group attached to a phenyl ring, a tert-butyl group attached to a pyrazole ring, and a cyanoprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic or basic conditions.
Introduction of the tert-butyl group: This step involves the alkylation of the pyrazole ring using tert-butyl halides in the presence of a strong base.
Attachment of the phenyl ring: The phenyl ring with a butan-2-yl substituent can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boronic acid derivatives.
Formation of the cyanoprop-2-enamide moiety: This can be achieved through a Knoevenagel condensation reaction between a cyanoacetic acid derivative and an appropriate aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[4-(butan-2-yl)phenyl]-3-(1-tert-butyl-1H-pyrazol-4-yl)-2-cyanoprop-2-enamide derivatives: These compounds have similar structures but with different substituents on the phenyl or pyrazole rings.
Other pyrazole derivatives: Compounds such as 1-tert-butyl-3-phenyl-1H-pyrazole and its analogs.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-butan-2-ylphenyl)-3-(1-tert-butylpyrazol-4-yl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-6-15(2)17-7-9-19(10-8-17)24-20(26)18(12-22)11-16-13-23-25(14-16)21(3,4)5/h7-11,13-15H,6H2,1-5H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKLHFVEXJEGDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C(=CC2=CN(N=C2)C(C)(C)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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